Nesuparib is classified as a PARP inhibitor, which falls under the broader category of targeted cancer therapies. This classification is significant as it allows for more personalized treatment options based on the genetic profile of tumors. The compound was developed by the pharmaceutical company Tesaro, which was later acquired by GlaxoSmithKline.
The synthesis of Nesuparib involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:
The detailed synthetic route may vary based on specific laboratory conditions and desired purity levels but generally adheres to established methodologies in medicinal chemistry.
Nesuparib has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula for Nesuparib is , and it possesses a molecular weight of approximately 365.4 g/mol.
Nesuparib's mechanism of action is primarily based on its ability to inhibit the PARP enzyme, which is involved in single-strand DNA break repair. The chemical reactions relevant to Nesuparib include:
These reactions are fundamental to understanding how Nesuparib exerts its anticancer effects.
The mechanism of action of Nesuparib involves several steps:
This mechanism highlights Nesuparib's potential as a targeted therapy for specific cancer subtypes.
Nesuparib exhibits several notable physical and chemical properties:
These properties are essential for the formulation and delivery of Nesuparib in clinical settings.
Nesuparib has significant applications in oncology, particularly:
Nesuparib (also designated JPI-547 or NOV-1402) is a novel dual-target inhibitor that simultaneously inhibits poly(ADP-ribose) polymerase 1/2 (PARP1/2) and tankyrases (TNKS1/2). Mechanistically, it binds the NAD⁺-binding catalytic domain (CAT) of PARP1/2, competitively blocking substrate access and preventing poly(ADP-ribose) chain formation. This inhibition disrupts base excision repair (BER), leading to accumulation of single-strand breaks that convert to double-strand breaks during replication. Unlike classical PARP inhibitors (e.g., olaparib), which exhibit PARP-trapping effects by stabilizing PARP-DNA complexes, nesuparib’s unique chemical scaffold modulates enzyme dissociation kinetics. Studies indicate a trapping potency ratio of MK-4827 > olaparib ≫ veliparib [1], positioning nesuparib’s trapping efficiency between olaparib and veliparib due to its balanced inhibition-dissociation profile.
Nesuparib demonstrates distinct selectivity for tankyrase isoforms (TNKS1/2), which regulate Wnt/β-catenin signaling via telomere maintenance and axin degradation. Its binding affinity for TNKS1/2 is driven by interactions with the conserved helical domain (HD) and ankyrin repeat clusters (ARC), achieving 50-fold higher selectivity over other PARP family members (e.g., PARP3, PARP4). Kinetic assays reveal an IC₅₀ of 8.2 nM for TNKS1 versus 62 nM for PARP1, highlighting preferential tankyrase inhibition. This dual inhibition concurrently disrupts DNA damage repair and oncogenic Wnt signaling, synergistically impairing cancer cell proliferation [4] [5].
Table 1: Nesuparib Inhibition Kinetics for Key Targets
Target | IC₅₀ (nM) | Selectivity Ratio (vs. PARP1) | Primary Function |
---|---|---|---|
PARP1 | 62 | 1.0x | DNA repair |
PARP2 | 89 | 0.7x | DNA repair |
TNKS1 | 8.2 | 7.6x | Wnt signaling |
TNKS2 | 10.5 | 5.9x | Wnt signaling |
Nesuparib’s core structure features a tricyclic benzimidazole scaffold substituted with a chiral methyl group (R-enantiomer), which enhances steric complementarity with the PARP1 CAT domain. X-ray crystallography shows critical interactions:
Compared to FDA-approved PARP inhibitors (e.g., niraparib), nesuparib’s extended alkyl linker improves flexibility, enabling adaptive binding to both PARP and TNKS pockets. Mutagenesis studies confirm that PARP1 residue His862 is critical for nesuparib binding; its mutation reduces inhibition 20-fold [5].
Nesuparib induces reverse allostery in PARP1: inhibitor binding at the CAT domain triggers conformational changes in the DNA-binding zinc finger domain (ZF1/ZF2). This shifts PARP1 from a “DNA-ready” to a “closed” state, reducing DNA affinity by 40% and suppressing auto-PARylation. Consequently, nesuparib decreases PARP1 trapping on DNA compared to high-trapping inhibitors like talazoparib, potentially mitigating hematological toxicity risks [2] [5]. In TNKS, nesuparib stabilizes an auto-inhibited conformation where the ankyrin domain occludes the substrate-binding site, blocking tankyrase polymerization activity.
Table 2: Structural Features Governing Nesuparib’s Pharmacology
Structural Element | PARP1 Interaction | TNKS Interaction | Functional Impact |
---|---|---|---|
R-methyl group | H-bond with Gly863 | Van der Waals with Ile1224 | Enhances selectivity |
Fluoro-phenyl ring | Fits Tyr907/Tyr896 cleft | π-π stacking with Phe1185 | Increases binding affinity |
Alkyl linker | Connects to Asp766 | Interacts with Glu1291 | Enables dual-target engagement |
Benzimidazole core | Mimics NAD⁺ nicotinamide | Coordinates catalytic glutamate | Blocks catalytic activity |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: